2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
Description
Properties
CAS No. |
1223957-10-5 |
|---|---|
Molecular Formula |
C26H25FN6O2S |
Molecular Weight |
504.58 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-21-14-19(27)8-5-17(21)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34) |
InChI Key |
HRUCZBIJZNEIDJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)F)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a member of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its complex structure suggests it may interact with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C26H25FN6O2S
- Molecular Weight : 504.58 g/mol
- Purity : Typically around 95%
The compound features a thioether linkage and a substituted pyrazolo[1,5-a][1,2,4]triazole moiety that may contribute to its biological activity.
Biological Activity Overview
Recent studies have explored the biological activities of compounds related to this class. The following sections summarize significant findings regarding its anticancer properties and other biological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance:
- Mechanism of Action : Compounds derived from pyrazolo[1,5-a][1,2,4]triazoles have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. These include:
- Inhibition of AKT , CDK2 , and mTOR pathways.
- Modulation of apoptosis-related proteins such as caspases and Bax .
- In Vitro Studies : A study utilizing the MTT assay demonstrated that related compounds showed stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). Specifically:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Substituents on the phenyl rings can significantly alter potency and selectivity against cancer cell lines.
| Compound | Structure | Activity |
|---|---|---|
| 2a | Pyrazolo derivative | Strong cytotoxicity in MCF-7 |
| 3b | Sulfonamide derivative | Induces apoptosis via caspases |
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical settings:
- Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain modifications led to enhanced activity against colon cancer xenografts in mice models .
- Mechanistic Insights : Another study focused on the mechanism behind the anticancer properties of sulfonamide derivatives. It was found that these compounds could trigger autophagy alongside apoptosis, suggesting a dual mechanism of action .
Scientific Research Applications
Research indicates that compounds within the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class exhibit a variety of biological activities:
- Adenosine Receptor Modulation : The compound acts as a modulator of adenosine receptors (ARs), which are critical in cellular signaling pathways associated with cancer progression and immune responses.
- Cytotoxicity : In vitro studies have demonstrated that related compounds can induce cytotoxic effects in various cancer cell lines. For instance, some analogs have shown stronger cytotoxic activity compared to traditional chemotherapeutics like cisplatin in breast cancer models (MCF-7 and MDA-MB-231).
- Apoptosis Induction : Some derivatives promote apoptosis through the activation of caspases (e.g., caspase 3/7), leading to programmed cell death in cancer cells. This effect is often mediated by changes in the expression levels of apoptosis-related proteins such as p53 and NF-κB.
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of pyrazolo[1,5-a][1,2,4]triazole derivatives indicated that certain compounds exhibited significant anticancer activity against MCF-7 breast cancer cells. The MTT assay results revealed that these compounds not only inhibited cell viability but also triggered apoptotic pathways through caspase activation and modulation of key signaling proteins such as mTOR and PD-L1.
Case Study 2: Inhibition of Adenosine Receptors
Another investigation highlighted the interaction of this compound with adenosine receptors. It was found to bind selectively to specific subtypes (hA1, hA2A, hA3), demonstrating varying affinity profiles that could be leveraged for therapeutic applications targeting cancer and inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Structural and Functional Properties
*LogP estimated using MarvinSketch (ChemAxon) .
Key Findings
Core Structure Impact: The pyrazolo-triazolo-pyrazine core in the target compound is distinct from pyrazolo-pyrimidine () or benzothiazine () systems. The triazolo-pyrazine moiety may enhance π-π stacking in receptor binding compared to simpler pyrimidine derivatives .
Substituent Effects :
- The 4-butoxyphenyl group increases lipophilicity (LogP ~3.8) relative to the 4-methoxyphenyl group in pyrrolo-thiazolo-pyrimidine derivatives (LogP ~2.9; ), suggesting improved tissue penetration but reduced aqueous solubility .
- Fluorine substituents (e.g., 5-fluoro-2-methylphenyl in the target vs. 3-fluorophenyl in ) enhance metabolic stability and electrostatic interactions with targets like kinases .
Biological Activity: The nonylthio-substituted analog () showed potent antifungal activity (IC50 < 1 µM against Candida albicans) and tyrosine kinase inhibition, attributed to alkylthio groups enhancing hydrophobic binding . The chromenone-containing compound () exhibited PDGFRβ kinase inhibition (IC50 = 12 nM), suggesting that fused aromatic systems (e.g., chromenone) may improve target engagement compared to the target compound’s simpler acetamide substituent .
Synthetic Routes :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) or heterocyclization of hydrazine precursors (). highlights the use of molecular docking to prioritize derivatives with high binding scores (>8.5 kcal/mol) .
Limitations and Contradictions
- Activity Discrepancies : While alkylthio groups in enhance antifungal activity, the target compound’s thioacetamide group may shift selectivity toward kinase targets due to hydrogen-bonding capacity .
- Solubility Trade-offs : Higher lipophilicity (e.g., butoxyphenyl vs. methoxyphenyl) may reduce solubility, necessitating formulation optimization for in vivo applications .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield/purity be maximized?
The synthesis involves multi-step protocols, including nucleophilic substitution and heterocyclic ring formation. Key steps include:
- Thioether linkage formation : Reacting pyrazolo-triazolo-pyrazine intermediates with thioacetamide derivatives under inert conditions (N₂ atmosphere) to prevent oxidation .
- Acylation : Introducing the 5-fluoro-2-methylphenyl group via carbodiimide-mediated coupling (e.g., DCC/DMAP) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) while maintaining >85% yield, as demonstrated for analogous triazolo-pyrimidines . Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. What spectroscopic and crystallographic methods are recommended for structural validation?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent integration (e.g., butoxyphenyl protons at δ 1.35–1.75 ppm, fluoroaromatic signals at δ 6.8–7.2 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 173 K) resolves fused heterocyclic rings and confirms dihedral angles (e.g., 15–25° between pyrazine and triazole planes) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~550–560 m/z) .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Solubility screening : Test DMSO (primary solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80). For low solubility (<10 µM), use cyclodextrin inclusion complexes .
- Stability : Monitor degradation in PBS (pH 7.4) via HPLC at 25°C/37°C over 24–72 hours. Adjust storage to -20°C under desiccation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Systematically replace the 4-butoxyphenyl group with methoxy, ethoxy, or halogenated analogs (see for precedents) .
- Thioether vs. sulfone : Compare bioactivity after oxidizing the thioether to sulfone (H₂O₂/acetic acid, 50°C) to assess sulfur’s role .
- Docking-guided design : Use AutoDock Vina to prioritize substituents with favorable binding to kinase ATP pockets (e.g., hinge region interactions) .
Q. What computational strategies are effective for predicting metabolic stability?
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 liability) and blood-brain barrier penetration .
- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers .
Q. How can reaction conditions be optimized to resolve conflicting data on stability?
- pH-dependent degradation : Perform kinetic studies at pH 2–9 (simulated gastric/intestinal fluids). For acid-labile thioether bonds, use enteric coatings .
- Light sensitivity : Conduct accelerated stability testing under UV/Vis light (ICH Q1B guidelines) .
Q. What crystallographic techniques clarify polymorphic forms or co-crystal structures?
- PXRD : Compare experimental vs. simulated patterns to identify polymorphs .
- Co-crystallization : Soak crystals with ATP analogs (e.g., AMP-PNP) to resolve target-binding motifs .
Q. How should contradictory biological data from analogs be reconciled?
- Dose-response reevaluation : Test conflicting compounds (e.g., vs. 2 derivatives) across 5–6 log concentrations to rule out assay-specific artifacts .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan) to identify non-kinase targets .
Methodological Notes
- Synthetic Reproducibility : Maintain anhydrous conditions for moisture-sensitive steps (e.g., thioether formation) .
- Data Validation : Cross-validate computational predictions with experimental IC₅₀ values (R² >0.7 acceptable for QSAR) .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., ≥3 biological replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
